(2-(3,5-Dichlorophenyl)morpholino)(4-methylthiophen-2-yl)methanone
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Overview
Description
(2-(3,5-Dichlorophenyl)morpholino)(4-methylthiophen-2-yl)methanone is a synthetic organic compound that features a morpholine ring attached to a dichlorophenyl group and a methylthiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3,5-Dichlorophenyl)morpholino)(4-methylthiophen-2-yl)methanone typically involves the reaction of 3,5-dichloroaniline with morpholine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with 4-methylthiophen-2-ylmethanone under controlled conditions to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-(3,5-Dichlorophenyl)morpholino)(4-methylthiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
(2-(3,5-Dichlorophenyl)morpholino)(4-methylthiophen-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-(3,5-Dichlorophenyl)morpholino)(4-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-(3,5-Dichlorophenyl)morpholino)(4-methylphenyl)methanone
- (2-(3,5-Dichlorophenyl)morpholino)(4-ethylthiophen-2-yl)methanone
- (2-(3,5-Dichlorophenyl)morpholino)(4-methylthiophen-3-yl)methanone
Uniqueness
(2-(3,5-Dichlorophenyl)morpholino)(4-methylthiophen-2-yl)methanone is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the dichlorophenyl and methylthiophenyl groups, along with the morpholine ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
[2-(3,5-dichlorophenyl)morpholin-4-yl]-(4-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2S/c1-10-4-15(22-9-10)16(20)19-2-3-21-14(8-19)11-5-12(17)7-13(18)6-11/h4-7,9,14H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWVKGZFRPNQTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCOC(C2)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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